![molecular formula C17H13Cl2N3O2S B298655 (5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298655.png)
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCMPS and is known for its unique chemical structure that makes it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of DCMPS is still not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins in the body, which leads to its therapeutic effects. DCMPS has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
DCMPS has been shown to have various biochemical and physiological effects on the body. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. DCMPS has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. Additionally, DCMPS has been shown to have neuroprotective effects, which can protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCMPS in lab experiments is its unique chemical structure, which makes it an ideal candidate for various research studies. Additionally, DCMPS has been shown to have low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. However, one of the limitations of using DCMPS in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of DCMPS. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of DCMPS in humans.
Méthodes De Synthèse
The synthesis of DCMPS is a complex process that requires specialized equipment and expertise. The most common method used for the synthesis of DCMPS is the reaction of 3,4-dichlorophenyl isocyanate with 2,5-dimethyl-3-pyrroline-1-carboxaldehyde in the presence of thiosemicarbazide. This reaction leads to the formation of DCMPS, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
DCMPS has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DCMPS has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
Nom du produit |
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Formule moléculaire |
C17H13Cl2N3O2S |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-8-5-10(9(2)20-8)6-12-15(23)21-17(25)22(16(12)24)11-3-4-13(18)14(19)7-11/h3-7,20H,1-2H3,(H,21,23,25)/b12-6+ |
Clé InChI |
AARFMUWXIQJMTP-WUXMJOGZSA-N |
SMILES isomérique |
CC1=CC(=C(N1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)
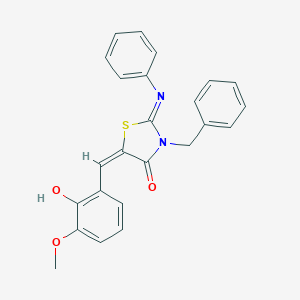

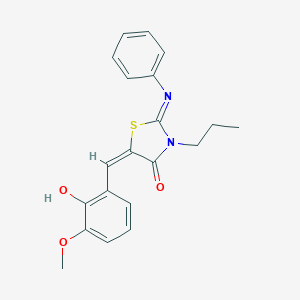
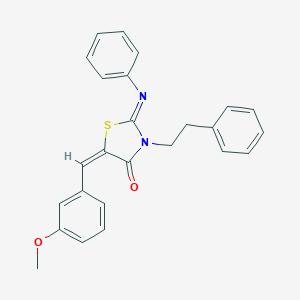
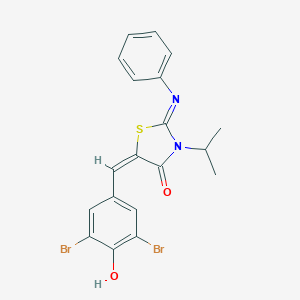
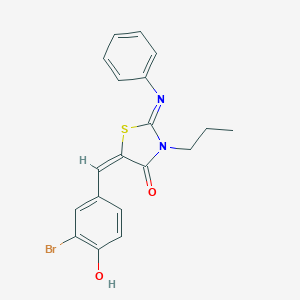


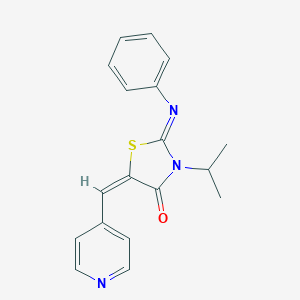
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)